

The Synthetic Chemist's Compass: A Technical Guide to 1-Benzyloxy-2-iodoethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzyloxy-2-iodoethane

Cat. No.: B1589486

[Get Quote](#)

Abstract

This technical guide provides an in-depth exploration of **1-Benzyloxy-2-iodoethane**, a versatile bifunctional reagent pivotal in modern organic synthesis. Moving beyond a simple cataloging of properties, this document elucidates the causal relationships between the compound's structural attributes and its reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect its core chemical properties, provide validated synthesis protocols, and explore its application in the construction of complex molecular architectures, with a focus on the underlying mechanistic principles that govern its synthetic utility.

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate landscape of multi-step synthesis, the strategic selection of building blocks is paramount. **1-Benzyloxy-2-iodoethane** (C₉H₁₁IO) emerges as a reagent of significant interest due to its dual-functional nature. It incorporates a primary alkyl iodide, an excellent leaving group for nucleophilic substitution, and a benzyl ether, a robust and selectively cleavable protecting group for a hydroxyl functionality. This combination allows for the sequential introduction of molecular complexity, making it a valuable asset in the synthesis of pharmaceutical intermediates and other high-value organic molecules.^{[1][2]} This guide will serve as a comprehensive resource for understanding and effectively utilizing this potent synthetic tool.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its successful application in synthesis. The key properties of **1-Benzyloxy-2-iodoethane** are summarized below, providing the necessary data for reaction planning and safety considerations.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ IO	[2][3]
Molecular Weight	262.09 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	83-87 °C at 0.5 Torr	[2]
Density	~1.598 g/cm ³ (predicted)	[2]
Refractive Index (n _{20/D})	~1.578	[2]
CAS Number	54555-84-9	[3]
Sensitivity	Light sensitive	[2]

Safety and Handling: **1-Benzyloxy-2-iodoethane** is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its light sensitivity, it should be stored in an amber bottle in a cool, dark place. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of 1-Benzyloxy-2-iodoethane: A Two-Step Approach

The preparation of **1-Benzyloxy-2-iodoethane** is reliably achieved through a two-step sequence starting from the commercially available 2-(benzyloxy)ethanol. This process involves the conversion of the hydroxyl group into a better leaving group, followed by a halide exchange reaction.

Step 1: Activation of the Hydroxyl Group (e.g., Bromination)

The initial step involves the conversion of the primary alcohol in 2-(benzyloxy)ethanol into a good leaving group, such as a bromide. A common and effective method is treatment with a brominating agent like phosphorus tribromide (PBr_3) or a mixture of N-bromosuccinimide (NBS) and triphenylphosphine (PPh_3).

Experimental Protocol: Synthesis of 2-Benzyloxy-1-bromoethane

- To a stirred solution of 2-(benzyloxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).
- Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 2-benzyloxy-1-bromoethane.

Causality: The use of NBS and PPh_3 generates a phosphonium bromide intermediate in situ, which activates the hydroxyl group of the alcohol, facilitating its displacement by the bromide ion in an $\text{S}_\text{N}2$ reaction. This method is generally preferred over using hydrobromic acid to avoid potential side reactions.

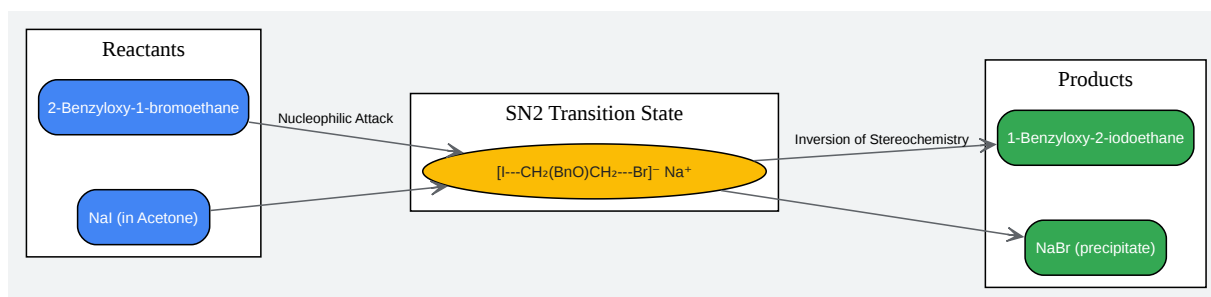
Step 2: The Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides.[4][5] It operates on the principle of differential solubility of sodium halides in acetone.

Experimental Protocol: Synthesis of **1-Benzyloxy-2-iodoethane**

- Dissolve 2-benzyloxy-1-bromoethane (1.0 eq) in anhydrous acetone.
- Add sodium iodide (1.5 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The precipitation of sodium bromide should be observed as the reaction progresses.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield **1-Benzyloxy-2-iodoethane**.

Causality: The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, effectively removing it from the equilibrium and favoring the formation of the desired alkyl iodide according to Le Châtelier's principle.



[Click to download full resolution via product page](#)

Caption: The Finkelstein Reaction Mechanism.

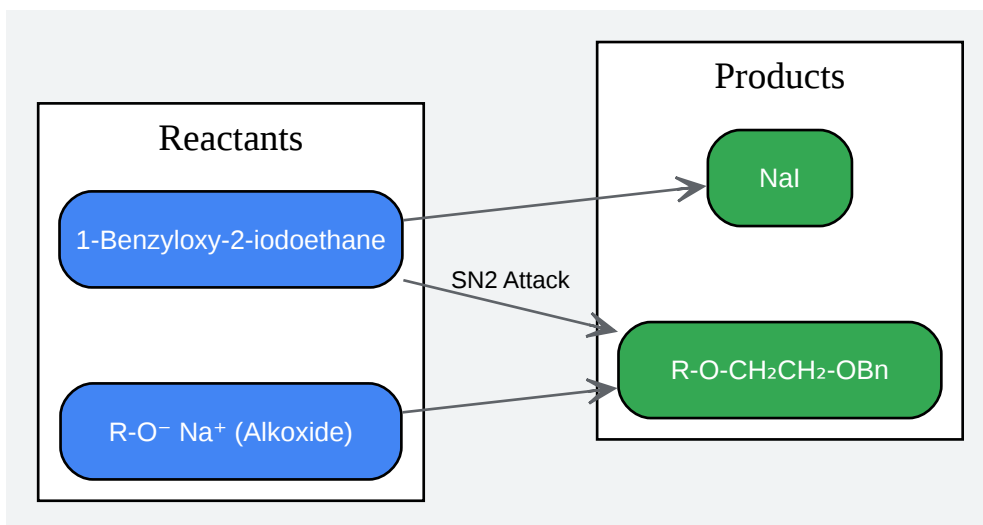
Reactivity and Synthetic Applications

The synthetic utility of **1-Benzyloxy-2-iodoethane** is primarily dictated by the high reactivity of the carbon-iodine bond towards nucleophilic attack. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic. This facilitates a wide range of S_N2 reactions.

O-Alkylation: Williamson Ether Synthesis

A cornerstone application is the Williamson ether synthesis, where **1-Benzyloxy-2-iodoethane** serves as the electrophile for the alkylation of alkoxides and phenoxides. This reaction is fundamental for the construction of more complex ether linkages.

Mechanism: The reaction proceeds via a classic S_N2 mechanism, where the alkoxide or phenoxide acts as the nucleophile, attacking the electrophilic carbon bearing the iodine atom. This results in the formation of a new carbon-oxygen bond and the displacement of the iodide ion.



[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Workflow.

N-Alkylation of Amines

1-Benzyloxy-2-iodoethane is an effective reagent for the N-alkylation of primary and secondary amines to furnish the corresponding secondary and tertiary amines, respectively. This is a crucial transformation in the synthesis of many nitrogen-containing bioactive molecules.

Causality: The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the hydroiodic acid formed during the reaction, thus preventing the protonation of the starting amine and promoting the forward reaction.

C-C Bond Formation

The electrophilic nature of **1-Benzyloxy-2-iodoethane** allows for its use in carbon-carbon bond-forming reactions with various carbon nucleophiles, such as enolates, organocuprates, and Grignard reagents (in the presence of a copper catalyst). This provides a pathway to extend carbon chains and build more complex molecular skeletons.

Spectroscopic Characterization

Accurate characterization of **1-Benzyloxy-2-iodoethane** is essential for confirming its identity and purity. The following tables summarize the expected spectroscopic data.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Aromatic protons (C ₆ H ₅)
~4.55	s	2H	-O-CH ₂ -Ph
~3.70	t	2H	-O-CH ₂ -CH ₂ -I
~3.25	t	2H	-O-CH ₂ -CH ₂ -I

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)	Assignment
~138	Quaternary aromatic carbon
~128.5	Aromatic CH
~127.8	Aromatic CH
~73	-O-CH ₂ -Ph
~70	-O-CH ₂ -CH ₂ -I
~5	-CH ₂ -I

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3050-3030	Aromatic C-H stretch
~2920-2850	Aliphatic C-H stretch
~1495, 1450	Aromatic C=C stretch
~1100	C-O ether stretch
~500-600	C-I stretch

Conclusion

1-Benzyloxy-2-iodoethane stands as a testament to the power of bifunctional reagents in streamlining complex organic syntheses. Its predictable reactivity, governed by the principles of nucleophilic substitution, combined with the strategic utility of the benzyl protecting group, makes it an indispensable tool for the modern synthetic chemist. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower researchers to harness its full potential in the pursuit of novel and intricate molecular targets.

References

- LookChem. **1-BENZYLOXY-2-iodoethane**. [Link]
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
- LookChem. Cas 54555-84-9, **1-BENZYLOXY-2-iodoethane**. [Link]
- Google Patents. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane.
- PubChem. **1-Benzyloxy-2-iodoethane**. [Link]
- PrepChem.com. Synthesis of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. [Link]
- Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. [Link]
- CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 2. Cas 54555-84-9,1-BENZYLOXY-2-iodoethane | lookchem [lookchem.com]
- 3. 1-Benzyloxy-2-iodoethane | C₉H₁₁IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cognitoedu.org [cognitoedu.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- To cite this document: BenchChem. [The Synthetic Chemist's Compass: A Technical Guide to 1-Benzyloxy-2-iodoethane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589486#key-chemical-properties-of-1-benzyloxy-2-iodoethane-for-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com